Isotopic Purity and Mass Difference: Enabling Discrimination from Endogenous Analytes
Unlike unlabeled N-Acetyl Cefpodoxime Proxetil, the -d3 variant provides a critical mass difference of +3 Da. This ensures baseline separation in the mass analyzer, preventing signal interference from the unlabeled analyte which may be present as an impurity or metabolite in biological samples. The high isotopic purity (≥98% deuterium enrichment for the parent compound) minimizes cross-talk and ensures accurate quantification across a wide dynamic range .
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Differentiation |
|---|---|
| Target Compound Data | m/z shift of +3 relative to unlabeled N-Acetyl Cefpodoxime Proxetil (molecular weight 599.63 g/mol) |
| Comparator Or Baseline | Unlabeled N-Acetyl Cefpodoxime Proxetil (Cefpodoxime Proxetil EP Impurity G) |
| Quantified Difference | +3 m/z |
| Conditions | Mass spectrometry detection (MS), applicable to LC-MS/MS and GC-MS |
Why This Matters
This mass difference is a prerequisite for accurate isotope dilution mass spectrometry, which is the gold standard for quantitative bioanalysis, directly impacting the reliability of pharmacokinetic data and regulatory submissions.
